![molecular formula C13H18N2O2 B2862191 N-[4-(morpholin-4-ylmethyl)phenyl]acetamide CAS No. 415933-46-9](/img/structure/B2862191.png)

N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

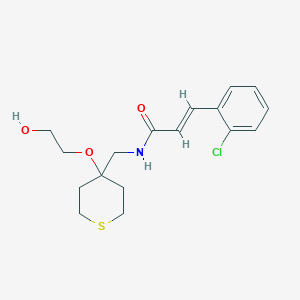

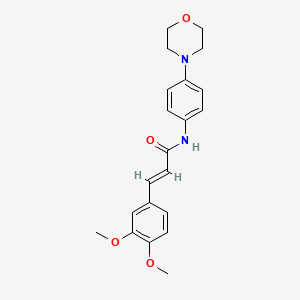

“N-[4-(morpholin-4-ylmethyl)phenyl]acetamide” is a chemical compound with the CAS Number: 103913-29-7. It has a molecular weight of 220.27 .

Synthesis Analysis

The synthesis of “N-[4-(morpholin-4-ylmethyl)phenyl]acetamide” has been studied in the past . The compound was synthesized and purified to analytical purity grade.Molecular Structure Analysis

The molecular structure of “N-[4-(morpholin-4-ylmethyl)phenyl]acetamide” is represented by the linear formula C12H16N2O2 . The InChI Code for the compound is 1S/C12H16N2O2/c1-10(15)13-11-2-4-12(5-3-11)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) .Physical And Chemical Properties Analysis

“N-[4-(morpholin-4-ylmethyl)phenyl]acetamide” has a molecular weight of 220.27 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide: has been studied for its effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments . The compound’s ability to form a protective layer on the metal surface helps prevent corrosion, which is essential in extending the lifespan of metal structures and components.

Pharmaceutical Research

Morpholine derivatives, including N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide , are of significant interest in pharmaceutical research due to their potential pharmacological actions . These compounds have been explored for various therapeutic applications, such as anti-inflammatory and antioxidant activities.

Anticancer Activity

Research into morpholine derivatives has included the exploration of their anticancer properties. The electronic properties and physicochemical characteristics of these compounds can be modified to potentially impact their interactions with target proteins or modulate their biological activity, which is crucial in the design of anticancer drugs .

Anti-inflammatory and Antioxidant Agents

The synthesis of morpholine Mannich bases, including N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide , has been associated with the development of compounds with potent anti-inflammatory and antioxidant activities. These properties are valuable in the treatment of various inflammatory diseases and in combating oxidative stress .

Mecanismo De Acción

Target of Action

The primary target of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide is the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis .

Mode of Action

N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide interacts with its target by binding to a site on the 23S ribosomal RNA of the 50S subunit . This binding inhibits bacterial protein synthesis and prevents the formation of a functional 70S initiation complex .

Biochemical Pathways

The compound’s action affects the protein synthesis pathway in bacteria . By inhibiting protein synthesis, it disrupts the normal functioning of the bacteria, leading to its eventual death .

Result of Action

The result of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide’s action is the inhibition of bacterial growth . By preventing protein synthesis, the compound disrupts essential biological processes within the bacteria, leading to their death .

Action Environment

The action of N-{4-[(morpholin-4-yl)methyl]phenyl}acetamide can be influenced by various environmental factors. For instance, the compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution . The concentration of the compound, the presence of other substances, and the physical conditions of the environment (such as temperature and pH) can all affect the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11(16)14-13-4-2-12(3-5-13)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRGDVNNAPFDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(morpholin-4-ylmethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2862116.png)

![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)

![4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2862126.png)

![(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B2862129.png)